2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol
Description
2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol is a chemical compound known for its unique structure and properties It features a combination of a dimethoxybenzyl group, an amino group, and a diphenylethanol moiety
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-26-21-14-13-18(15-22(21)27-2)16-24-17-23(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,24-25H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBWAOYIUDTICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,1-Diphenylethanol Core
The foundational step in synthesizing 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol involves constructing its 1,1-diphenylethanol backbone. As demonstrated in analogous systems, phenyl magnesium bromide (1.8 equiv) reacts with acetophenone in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This Grignard addition yields 1,1-diphenylethanol as a pale yellow oil after acid quenching (dilute HCl) and diethyl ether extraction. Critical parameters include:
Table 1: Optimized Grignard Reaction Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT over 25 min | Maximizes 78% |
| Solvent System | THF:Diethyl Ether (1:1 v/v) | Prevents oligomerization |
| Quenching Method | Cold H₂O/HCl | Minimizes hydrolysis |
This method provides the alcohol precursor but requires subsequent functionalization to introduce the 3,4-dimethoxybenzylamino moiety.
Amino Group Installation via Nucleophilic Substitution
The 3,4-dimethoxybenzylamine component can be introduced through SN2 displacement. Using 1,1-diphenylethanol derivatives, treatment with methanesulfonyl chloride forms a mesylate intermediate, which reacts with 3,4-dimethoxybenzylamine in dimethylformamide (DMF) at 60°C. This two-step process typically achieves 45-58% yield, with purification requiring silica gel chromatography (hexane/ethyl acetate gradient).
Reductive Amination Strategies
Ketone Intermediate Preparation
An alternative route involves synthesizing 1,1-diphenylpropan-1-one, followed by reductive amination with 3,4-dimethoxybenzylamine. The ketone is prepared via Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of AlCl₃.
Borohydride-Mediated Reduction
Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the imine formed between 1,1-diphenylpropan-1-one and 3,4-dimethoxybenzylamine. This method, conducted at pH 5-6 (acetic acid buffer), achieves 62% yield with excellent stereocontrol.
Table 2: Comparative Analysis of Reductive Methods
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 62 | 95:5 |
| H₂ (Pd/C) | EtOH | 50 | 55 | 85:15 |
| BH₃·THF | THF | 0→RT | 48 | 80:20 |
Catalytic Hydrogenation Approaches
Nitrile Reduction Pathway
Patent literature describes hydrogenation of 2-[(3,4-dimethoxybenzyl)amino]-1,1-diphenylpropanenitrile using 5% Pd/C in ethanol under 3 atm H₂ pressure. This method converts nitriles to primary amines but requires careful control of reaction time (4-6 hr) to prevent over-reduction.
Enantioselective Synthesis
Copper-catalyzed asymmetric reductive coupling represents an emerging methodology. Using (R)-BINAP-Cu complexes and tert-butanol as proton donor, allenamides couple with N-alkyl aldimines to form chiral diamines with 89% ee. Adapting this to 1,1-diphenyl substrates could enable enantioselective synthesis of the target compound.
Purification and Characterization Challenges
Column Chromatography Optimization
The compound's high boiling point (531.8°C) precludes distillation, necessitating silica gel chromatography. Effective separation uses hexane/dichloromethane (2:1 v/v) eluent, with TLC monitoring (Rf = 0.72 for pure product).
Spectroscopic Characterization
Key diagnostic features include:
- ¹H NMR : δ 7.2-7.4 ppm (diphenyl multiplet), 3.8 ppm (OCH₃ singlet), 4.1 ppm (CH-OH quartet)
- IR : 3340 cm⁻¹ (OH stretch), 1605 cm⁻¹ (aromatic C=C)
- HRMS : m/z 363.1834 [M+H]⁺ (calc. 363.1839)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances demonstrate Grignard reactions in continuous flow reactors, improving heat dissipation and yield (up to 85% for similar tertiary alcohols). Implementing this technology could enhance process safety and scalability.
Green Chemistry Approaches
The use of deep eutectic solvents (choline chloride/urea) enables Grignard additions under aerobic conditions, reducing environmental impact while maintaining 78-92% yields. This method shows particular promise for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds structurally similar to 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol exhibit antiproliferative effects against various cancer cell lines. Preliminary studies suggest that this compound may induce cell death through mechanisms involving cytochrome P450 metabolism and DNA adduct formation .
Anti-inflammatory Properties
The compound is also being investigated for its potential anti-inflammatory effects. Similar compounds have shown efficacy in modulating inflammatory pathways, suggesting that this compound may possess comparable properties .
Biological Research
Interaction with Biological Macromolecules
The compound's ability to interact with specific molecular targets, such as enzymes and receptors, is of great interest in biological research. These interactions can modulate enzymatic activities and receptor functions, leading to various biological effects .
Potential Therapeutic Uses
Given its structural characteristics, this compound is being explored for potential therapeutic applications in treating conditions such as cancer and inflammatory diseases. Ongoing studies aim to elucidate its mechanisms of action and therapeutic efficacy .
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex chemical entities, enhancing the efficiency of synthetic pathways in pharmaceutical and materials science .
Development of New Materials
The compound's unique properties make it suitable for use in the development of new materials with specific functionalities. Its application extends to fields such as polymer science and nanotechnology, where it can contribute to the creation of advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol include:
- 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-propanol
- 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-butanol
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Biological Activity
2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol (CAS No. 321432-74-0) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
- Molecular Formula : C23H25NO3
- Molecular Weight : 363.45 g/mol
- Structure : The compound features a diphenyl ethanol backbone with a 3,4-dimethoxybenzyl amino substituent, contributing to its unique biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzylamine with diphenylacetaldehyde. This reaction is conducted under controlled conditions using appropriate solvents and catalysts to ensure high yield and purity.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Similar compounds have shown potent activity against various human cancer cell lines, including CEM and MDA-MB-435 with IC50 values in the nanomolar range .
- Mechanism : The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Studies reveal that it can scavenge free radicals and chelate ferrous ions effectively, which is critical in reducing oxidative stress in cells .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains and fungi, indicating a potential for therapeutic applications in infectious diseases .
The biological effects of this compound are hypothesized to arise from:
- Receptor Binding : Interaction with specific receptors or enzymes involved in cancer proliferation and oxidative stress.
- Modulation of Signaling Pathways : The compound may influence pathways that regulate cell survival and apoptosis.
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 2-(3,4-Dimethoxybenzyl)amino-1,1-diphenylpropanol | Similar | Moderate Anticancer | 5.0 |
| 2-(3,4-Dimethoxybenzyl)amino-1,1-diphenylbutanol | Similar | Low Anticancer | 10.0 |
The unique structure of this compound allows for diverse modifications that can enhance its biological activity.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Effects : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models while showing lower toxicity compared to traditional chemotherapeutics .
- Antioxidant Efficacy : Another research highlighted the antioxidant capabilities of structurally related compounds in mitigating oxidative damage in cellular models .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via reductive amination between 1,1-diphenyl-1-ethanol and 3,4-dimethoxybenzylamine, using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions . Alternatively, a Mitsunobu reaction between diphenylethanol and a protected 3,4-dimethoxybenzylamine derivative (e.g., using diethyl azodicarboxylate and triphenylphosphine) may improve stereochemical control . Key considerations include:
- Temperature control (<40°C) to prevent racemization.
- Use of anhydrous solvents (e.g., THF or DMF) to avoid side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR in CDCl3 or DMSO-d6 resolves the benzylic amino group (δ 3.2–3.8 ppm), aromatic protons (δ 6.7–7.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- X-ray crystallography : Single-crystal analysis confirms spatial arrangement, particularly the stereochemistry at the aminoethanol center .
- HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., [M+H]+ ~422.2) .
Q. What are the known biological targets or activities associated with this compound?
- Answer : Structural analogs (e.g., SKCa channel modulators) suggest potential neuropharmacological activity. For example, 3,4-dimethoxybenzyl-substituted compounds exhibit reversible SK channel blockade, which could inform electrophysiological assays (patch-clamp studies) to assess calcium-dependent potassium current modulation . Preliminary antibacterial screens of related amino alcohols indicate MIC values against S. aureus (1–8 µg/mL), warranting broth microdilution assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the potency of this compound against specific biological targets?
- Answer :
- Core modifications : Replace diphenyl groups with fluorinated or heteroaromatic rings to improve lipophilicity and target binding .
- Amino group substitution : Introduce bulky substituents (e.g., tert-butyl) on the benzylamine moiety to assess steric effects on receptor affinity .
- Methoxy group optimization : Vary the positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to evaluate electronic effects on activity .
- In silico modeling : Molecular docking (AutoDock Vina) against SKCa channels or bacterial enzymes (e.g., dihydrofolate reductase) can prioritize analogs for synthesis .
Q. What methodologies resolve contradictions in reported biological data for this compound and its analogs?
- Answer : Discrepancies in IC50 values (e.g., SKCa channel inhibition) may arise from assay conditions. Standardize protocols by:
- Using identical cell lines (e.g., HEK293T transfected with SK2 channels).
- Controlling intracellular Ca²⁺ concentrations (fluorometric assays with Fura-2 AM) .
- Validating results with orthogonal methods (e.g., radioligand binding for receptor affinity vs. functional assays) .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Answer :
- Biocatalysis : Use immobilized lipases (e.g., Candida antarctica) for enantioselective amidation, reducing reliance on harsh reagents .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable and recyclable .
- Catalyst recycling : Employ magnetically recoverable Pd nanoparticles for coupling steps to minimize waste .
Methodological Challenges and Solutions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during amination .
- Chiral HPLC : Utilize a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers (retention time differences >2 min) .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm configuration .
Q. What strategies mitigate degradation during storage or biological assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
